
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5
Overview
Description
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is a deuterated derivative of 2,2-dimethyl-1,3-dioxolane-4-methanol. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methanol group, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is often used as an internal standard or a tracer in chemical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 typically involves the deuteration of 2,2-dimethyl-1,3-dioxolane-4-methanol. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: SOCl₂, PBr₃, reflux conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Scientific Research Applications
Applications in Organic Synthesis
1. Precursor for Other Compounds
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 serves as a precursor for various chemical syntheses. It can be utilized to prepare:
- (R)-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane
- (S)-Glyceraldehyde acetonide
These derivatives are significant in the synthesis of complex organic molecules and pharmaceuticals .
2. Chiral Building Block
This compound is valuable as a chiral building block in asymmetric synthesis. Its stereochemical properties allow for the production of enantiomerically pure compounds, which are essential in drug development .
Solvent Development
Recent studies have highlighted the potential of this compound as a bio-based solvent. Traditional solvents often pose sustainability and toxicity challenges; therefore, developing safer alternatives is crucial. For instance:
- Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate has been proposed as a green solvent derived from glycerol. This compound demonstrates favorable solubility parameters and low toxicity, making it an attractive candidate for various applications .
Pharmaceutical Applications
1. Therapeutic Uses
The compound's derivatives have been studied for their potential therapeutic uses. For example:
- Compounds derived from this compound may inhibit key inflammatory markers such as VCAM-1 and ICAM-1, which are involved in chronic inflammatory diseases like rheumatoid arthritis and asthma .
2. Drug Formulation
Its properties make it suitable for use as a formulation excipient in drug delivery systems. The ability to create stable formulations with this compound enhances the bioavailability of active pharmaceutical ingredients .
Case Studies
Mechanism of Action
The mechanism of action of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 primarily involves its role as a deuterated compound. Deuterium atoms exhibit different nuclear properties compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy and other analytical techniques. The presence of deuterium can influence reaction kinetics, isotope effects, and molecular interactions, making it a valuable tool in research.
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated analog of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d4: A partially deuterated version with four deuterium atoms.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d6: A fully deuterated version with six deuterium atoms.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical applications. The presence of five deuterium atoms offers a balance between isotopic enrichment and cost-effectiveness, making it a preferred choice for various research purposes.
Biological Activity
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, a deuterated derivative of 2,2-Dimethyl-1,3-dioxolane-4-methanol, has garnered attention in pharmacological research due to its unique isotopic labeling. This compound is characterized by its molecular formula and a molecular weight of approximately 137.189 g/mol. The incorporation of deuterium is believed to influence the pharmacokinetic properties and metabolic pathways of the compound, making it a subject of interest in drug development and biological activity studies.
Property | Value |
---|---|
CAS Number | 74300-14-4 |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 188.5 °C at 760 mmHg |
Flash Point | 80.0 °C |
LogP | 0.06 |
Vapour Pressure | 0.2 ± 0.7 mmHg at 25°C |
Biological Activity Overview
The biological activity of this compound is primarily studied in the context of its pharmacological effects and potential therapeutic applications. Research indicates that deuterated compounds can exhibit altered metabolic stability and reduced toxicity compared to their non-deuterated counterparts.
Pharmacokinetics
Deuteration has been shown to enhance the pharmacokinetic profiles of drugs by:
- Improving metabolic stability : Deuterated drugs often resist enzymatic degradation.
- Modulating half-life : The presence of deuterium can lead to longer half-lives in circulation.
Russak et al. (2019) discuss the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, emphasizing that such modifications can result in significant changes in drug behavior within biological systems .
Case Study 1: Anti-infective Properties
Research has indicated that this compound exhibits anti-infective properties. In vitro studies have shown effectiveness against various pathogens, including:
- HIV
- Influenza Virus
- Dengue Virus
These findings suggest potential applications in developing antiviral therapies.
Case Study 2: Metabolic Pathways
Studies have explored how this compound interacts with metabolic enzymes. The compound's structure allows it to participate in various biochemical pathways, influencing:
- Cell cycle regulation
- Apoptosis mechanisms
The compound's role in these pathways was highlighted in research focusing on its influence on signaling cascades like the MAPK/ERK pathway and PI3K/Akt/mTOR signaling .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Enhanced Stability : Deuterated compounds showed improved stability against metabolic degradation.
- Altered Bioavailability : Studies demonstrated differences in absorption rates compared to non-deuterated analogs.
- Potential Therapeutic Applications : The compound's effectiveness against viral infections suggests it may serve as a lead candidate for further drug development.
Q & A
Basic Questions
Q. How is (R,S)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5 synthesized, and what deuterium labeling strategies are employed?
The deuterated form is typically synthesized via isotopic exchange or by using deuterated precursors. For example, the (S)-enantiomer of the non-deuterated compound is synthesized from glycerol derivatives through acetalization with acetone, as seen in solketal production . Deuterated analogs (e.g., d5) may involve substituting hydrogen atoms at specific positions with deuterium during precursor synthesis, often using deuterated solvents or reagents. Evidence of deuterated analogs is observed in compounds like diphenyl-d5-methyl alcohol, where isotopic purity (98 atom% D) is critical .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Proton NMR (e.g., 1H-NMR in CDCl3 at δ 4.25–1.35 ppm) confirms structural integrity and stereochemistry .
- DRIFT Spectroscopy : Used to monitor reaction intermediates and catalyst interactions during acetalization, particularly in glycerol-derived syntheses .
- Optical Rotation : Specific rotation values (e.g., [α]D = −3.3° in CHCl3) verify enantiomeric purity .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Conduct reactions in fume hoods for volatile intermediates.
- Segregate waste and use professional disposal services for deuterated byproducts .
Advanced Questions
Q. How can enantiomeric resolution of (R)- and (S)-isomers be achieved during synthesis?
Chiral chromatography or kinetic resolution using enantioselective catalysts is employed. For example, the (S)-enantiomer is synthesized via Mitsunobu reactions or enzymatic catalysis, with optical rotation ([α]D) used to confirm purity . Advanced methods include chiral auxiliary strategies, such as using (R)-p-toluenesulfonate derivatives to control stereochemistry .
Q. What mechanistic role does this compound play in glycerol acetalization, and how are byproducts minimized?
The compound (solketal) forms via acid-catalyzed cyclization of glycerol with acetone. Byproduct formation (e.g., 6-membered DMDO) is minimized by optimizing reaction conditions (temperature, catalyst loading) and using statistical tools like Statgraphics Centurion for experimental design . DRIFT spectroscopy helps identify adsorbed intermediates on catalysts to refine selectivity .
Q. How does deuterium substitution (d5) impact reaction kinetics or isotopic tracing studies?
Deuterium labeling alters bond strength (C-D vs. C-H), slowing reaction rates (kinetic isotope effect). This is exploited in mechanistic studies to trace hydrogen/deuterium transfer pathways. For example, deuterated methanol derivatives are used to study metabolic or catalytic pathways without interference from natural abundance hydrogen .
Q. How should researchers resolve contradictory NMR data across studies?
Discrepancies in NMR shifts (e.g., δ 4.25 vs. δ 3.53–3.37 for adjacent protons) may arise from solvent effects, concentration, or impurities. Cross-validate with computational chemistry (DFT calculations) and replicate experiments under standardized conditions (solvent, temperature) .
Q. What strategies optimize synthetic yields while avoiding racemization?
Properties
IUPAC Name |
dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-ZDGANNJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.